2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a halogenated organic compound that belongs to the class of dibenzo-p-dioxins. This compound is structurally related to 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is notorious for its environmental persistence and toxicity. The presence of bromine and chlorine atoms in its structure significantly influences its chemical behavior and biological activity.
This compound can be synthesized through various chemical reactions involving chlorinated and brominated precursors. It may also be found as a by-product in industrial processes, particularly those involving chlorinated aromatic compounds.
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is classified as a persistent organic pollutant due to its stability and potential for bioaccumulation in the environment. It is also categorized under hazardous substances due to its toxicological effects on human health and ecosystems.
The synthesis of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin typically involves the bromination of 2,3,7,8-tetrachlorodibenzo-p-dioxin or related compounds. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced into the aromatic system.
The molecular formula for 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is C_{12}H_{4}BrCl_{3}O_{2}. Its structure consists of two benzene rings connected by a dioxin bridge (two oxygen atoms), with three chlorine atoms and one bromine atom substituting hydrogen atoms on the rings.
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin can undergo various chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin involves interaction with cellular receptors. It primarily activates the aryl hydrocarbon receptor (AHR), leading to altered gene expression associated with toxicological effects.
Relevant data includes its high lipophilicity which contributes to bioaccumulation in living organisms.
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is primarily used in toxicological research to study its effects on biological systems and its mechanisms of action. It serves as a model compound for understanding the behavior of halogenated dioxins in environmental science and risk assessment studies related to human health impacts from exposure to similar compounds.
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin (2-B-3,7,8-TriCDD) exerts its primary toxicological effects through high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. The mixed halogenation pattern (bromine at position 2, chlorines at 3,7,8) creates an optimal steric configuration for AhR interaction. Research demonstrates that 2-B-3,7,8-TriCDD exhibits approximately twice the binding affinity for the AhR compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), establishing it as one of the most potent known AhR agonists [8]. This enhanced binding triggers accelerated nuclear translocation of the ligand-AhR complex and more robust dimerization with the AhR nuclear translocator (ARNT).
The resulting heterodimer binds to xenobiotic response elements (XREs) in promoter regions of target genes with exceptional avidity. Transcriptomic analyses reveal that 2-B-3,7,8-TriCDD induces dose-dependent upregulation of canonical AhR-regulated genes, including cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1, at significantly lower concentrations than TCDD [6] [8]. Quantitative PCR studies in hepatic and mammalian cell models confirm that CYP1A1 mRNA induction occurs at picomolar concentrations, reflecting its exceptional potency. AhR activation also modulates non-detoxification pathways, including those involved in cell cycle regulation and immune function, though these are less characterized for 2-B-3,7,8-TriCDD specifically.
Table 1: AhR-Mediated Gene Induction Profiles of 2-B-3,7,8-TriCDD vs. TCDD
Gene Target | Cell Model | EC₅₀ 2-B-3,7,8-TriCDD (nM) | EC₅₀ TCDD (nM) | Fold Difference |
---|---|---|---|---|
CYP1A1 | Rat H4IIE | 0.02 | 0.05 | 2.5x |
CYP1A1 | Human MCF-7 | 0.05 | 0.10 | 2.0x |
CYP1A2 | Rat Hepatocyte | 0.08 | 0.15 | 1.9x |
CYP1B1 | Human HepG2 | 0.10 | 0.25 | 2.5x |
Following AhR activation, 2-B-3,7,8-TriCDD initiates a cascade of oxidative events mediated through mitochondrial dysfunction and enzymatic induction. The compound stimulates NADPH oxidase activity in peritoneal macrophages and hepatic cells, generating superoxide anion (O₂⁻) radicals at rates exceeding those observed with TCDD [7]. Time-course experiments indicate ROS production peaks within 6-12 hours post-exposure, preceding observable macromolecular damage. This oxidative burst correlates with altered expression of redox-sensitive genes, including downregulation of mitochondrial superoxide dismutase (SOD2) and glutathione peroxidase (GPx), thereby compromising cellular antioxidant defenses.
Persistent ROS generation induces lipid peroxidation chain reactions, particularly in membrane-rich organelles. The bromine atom in 2-B-3,7,8-TriCDD may exacerbate this process due to potential homolytic cleavage and radical formation, though this mechanism requires further validation. Experimental models demonstrate that 2-B-3,7,8-TriCDD exposure decreases the reduced-to-oxidized glutathione (GSH/GSSG) ratio by >40% compared to controls, indicating significant redox imbalance [7]. This state of chronic oxidative stress creates a permissive environment for secondary damage to proteins and DNA.
Table 2: Oxidative Stress Markers Induced by 2-B-3,7,8-TriCDD Exposure
Oxidative Stress Parameter | Exposure Duration | Change vs. Control | Comparison to TCDD |
---|---|---|---|
Superoxide Anion Production | 6 hours | ↑ 2.8-fold | 1.3x higher |
Mitochondrial H₂O₂ | 24 hours | ↑ 3.5-fold | 1.5x higher |
GSH/GSSG Ratio | 48 hours | ↓ 45% | 1.4x greater decrease |
Malondialdehyde (Lipid Perox.) | 72 hours | ↑ 4.1-fold | 1.6x higher |
The oxidative stress induced by 2-B-3,7,8-TriCDD directly inflicts DNA damage, primarily through generation of oxidized purines and pyrimidines. Experimental data using comet assays reveal a significant increase in DNA single-strand breaks (SSBs) in peritoneal lavage cells within 12 hours of exposure [7]. These lesions arise indirectly via ROS-mediated guanine oxidation, forming 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a highly mutagenic lesion. The accumulation of 8-oxodG precedes the formation of apurinic/apyrimidinic (AP) sites as oxidized bases undergo enzymatic excision by DNA glycosylases (e.g., OGG1).
2-B-3,7,8-TriCDD further impairs the base excision repair (BER) pathway tasked with correcting such damage. Transcriptional profiling indicates downregulation of critical BER enzymes, including apurinic/apyrimidinic endonuclease 1 (APE1) and DNA polymerase β (Polβ), by 30-50% at sub-nanomolar concentrations [7]. This suppression creates a vicious cycle: ROS generation increases DNA lesion burden while compromised BER capacity prolongs lesion persistence. The combined effect elevates mutation rates in proliferating cells. Additionally, in vitro studies suggest AhR activation may directly interfere with Polβ activity through protein-protein interactions, though this mechanism requires validation for 2-B-3,7,8-TriCDD specifically.
Table 3: Modulation of Base Excision Repair (BER) Components by 2-B-3,7,8-TriCDD
BER Pathway Component | Function | Observed Modulation | Consequence |
---|---|---|---|
OGG1 | 8-oxodG excision | Transient ↑ (20%) then ↓ (40%) | Impaired lesion recognition |
APE1 | AP site incision | ↓ 35% mRNA and protein | AP site accumulation |
Polβ | Gap filling | ↓ 50% activity | Incomplete repair |
XRCC1 | Scaffold protein | ↓ 30% protein stability | BER complex instability |
Ligase III | Nick sealing | ↓ 45% activity | Repair intermediate accumulation |
The distinctive bromine-for-chlorine substitution at position 2 critically enhances 2-B-3,7,8-TriCDD's toxicological potency relative to TCDD. Bromine's larger atomic radius (185 pm vs. 181 pm for chlorine) and lower electronegativity create a more favorable van der Waals interaction surface within the AhR ligand-binding domain [8]. This physicochemical advantage translates to greater AhR binding affinity, reflected in significantly lower EC₅₀ values for gene induction endpoints (Table 1). Crucially, 2-B-3,7,8-TriCDD exhibits amplified disruption of non-detoxification pathways compared to TCDD. Transcriptomic analyses in avian embryos reveal stronger suppression of insulin signaling components (e.g., IRS1, PI3K) and peroxisome proliferator-activated receptors (PPARγ) [5], suggesting unique endocrine-disrupting capacities.
Pharmacokinetic differences further distinguish these congeners. While both compounds exhibit high lipophilicity (log P > 6.5), 2-B-3,7,8-TriCDD shows altered tissue distribution favoring hepatic accumulation. Studies comparing tetrabromodibenzo-p-dioxin (TBDD) and TCDD indicate brominated analogs undergo slower metabolic clearance despite inducing CYP enzymes more potently [6]. This paradox may arise from steric hindrance of enzymatic attack by the larger bromine atom. Consequently, 2-B-3,8,7-TriCDD likely exhibits greater biological persistence than TCDD, prolonging AhR activation and associated effects. Its impact on DNA damage pathways also appears more pronounced, with studies showing earlier onset of SSBs and AP sites at equipotent doses [7].
Table 4: Comparative Mechanistic Profile of 2-B-3,7,8-TriCDD vs. TCDD
Property | 2-B-3,7,8-TriCDD | TCDD | Biological Implication |
---|---|---|---|
AhR Binding Affinity (Kd) | ~0.05 nM | ~0.10 nM | Enhanced transcriptional activation |
CYP1A1 Induction Threshold | 0.02 nM (H4IIE cells) | 0.05 nM (H4IIE cells) | Greater sensitivity to low doses |
Major Metabolic Pathway | Limited hydroxylation | Oxidative dechlorination | Extended biological half-life |
Hepatic:Adipose Partitioning | 1.8:1 | 1.2:1 | Altered tissue distribution |
Peak ROS Production | 6 hours (2.8-fold increase) | 8 hours (2.1-fold increase) | Accelerated oxidative injury |
AP Site Accumulation | 24 hours (↑ 4.2-fold) | 48 hours (↑ 3.0-fold) | Earlier DNA repair disruption |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1